molecular formula C₂₀H₂₁D₅O₄ B1159980 17β-Estradiol-d5 Cyclic Ethylene Acetal

17β-Estradiol-d5 Cyclic Ethylene Acetal

Cat. No.: B1159980
M. Wt: 335.45
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Steroid Hormones and Deuterated Analogs in Academic Inquiry

Steroid hormones, such as the potent estrogen 17β-estradiol, are essential signaling molecules that regulate a vast array of physiological processes, including development, metabolism, and reproduction. sigmaaldrich.comcaymanchem.com Given their profound biological effects, the ability to accurately measure their concentrations in biological samples is of great scientific interest. sigmaaldrich.com Deuterated analogs of steroid hormones are synthetic versions of these molecules where one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable (non-radioactive) isotope of hydrogen. nih.gov These labeled compounds are chemically almost identical to their natural counterparts but are heavier, a property that allows them to be distinguished and separately quantified by mass spectrometry. irisotope.com This makes deuterated steroids invaluable as internal standards in quantitative analyses, as they can be added to a biological sample at a known concentration to correct for analyte loss during sample preparation and variations in instrument response. sigmaaldrich.comnih.gov Preliminary studies using deuterium-labeled estrogens have demonstrated their suitability for estimating hormone production rates in humans. nih.gov

Overview of the Chemical Structure and Specificity of the Cyclic Ethylene (B1197577) Acetal (B89532) Protecting Group

The compound 17β-Estradiol-d5 Cyclic Ethylene Acetal possesses two key structural modifications to the parent 17β-estradiol molecule: the incorporation of five deuterium atoms and the addition of a cyclic ethylene acetal group. The "d5" designation indicates that five specific hydrogen atoms on the estradiol (B170435) scaffold have been replaced with deuterium, creating the mass difference necessary for its use as an internal standard. scbt.comclearsynth.com

The second modification is the cyclic ethylene acetal. In steroid chemistry, functional groups must often be selectively protected to prevent them from reacting during a subsequent chemical transformation at another site on the molecule. libretexts.orglibretexts.org Aldehydes and ketones are commonly protected by converting them into acetals (or ketals). libretexts.orglibretexts.org The cyclic ethylene acetal is formed by reacting a ketone with ethylene glycol under acidic conditions. chadsprep.comyoutube.com This group is highly stable in neutral and basic environments but can be easily removed by treatment with aqueous acid to regenerate the original ketone. libretexts.orgyoutube.com

In the case of this compound, the parent molecule, 17β-estradiol, does not have a ketone group. This compound is synthesized as an intermediate for the preparation of labeled metabolites of estradiol. biomart.cn For instance, the oxidation of the 17-hydroxyl group of estradiol would yield estrone (B1671321), which has a ketone at the C17 position. The cyclic ethylene acetal in this context likely serves to protect a ketone functionality on a related steroid precursor during the multi-step synthesis of the final deuterated product.

Data Tables

Table 1: Chemical Properties of this compound

This table provides a summary of the key chemical identifiers for the title compound.

PropertyValueSource
Molecular Formula C₂₀H₂₁D₅O₄ scbt.comclearsynth.com
Molecular Weight 335.45 g/mol scbt.comclearsynth.com
Appearance White Solid biomart.cn
Solubility Methanol biomart.cn

Table 2: List of Compounds Mentioned

Properties

Molecular Formula

C₂₀H₂₁D₅O₄

Molecular Weight

335.45

Origin of Product

United States

Chemical Synthesis and Derivatization of 17β Estradiol D5 Cyclic Ethylene Acetal

Retrosynthetic Strategies for Deuterium (B1214612) Incorporation into Estradiol (B170435) Scaffolds

Retrosynthesis of 17β-Estradiol-d5 involves disconnecting the target molecule into simpler, commercially available precursors. The key challenge lies in devising a strategy that allows for the selective introduction of five deuterium atoms onto the estradiol framework. researchgate.net The general approach involves synthesizing the core steroid structure and then performing deuteration reactions at specific, targeted sites.

Achieving regioselectivity—the control of where a chemical reaction occurs on a molecule—is critical for synthesizing a specifically labeled compound like 17β-Estradiol-d5. Several methodologies are employed to introduce deuterium at specific carbons on a steroid ring. nih.govnih.gov

Common strategies include:

Catalytic Hydrogen-Deuterium (H-D) Exchange: Protons on carbons adjacent to a carbonyl group (α-protons) can be exchanged for deuterium atoms under basic or acidic conditions using a deuterium source like deuterium oxide (D₂O). nih.gov For instance, a ketone at the C-6 position could be used to introduce deuterium at C-7.

Reduction of Carbonyls or Unsaturation: Ketones or alkenes can be reduced using deuterium-donating reagents. A widely used reagent is sodium borodeuteride (NaBD₄), which can reduce a ketone to a deuterated alcohol. researchgate.net This is a common method for introducing deuterium at the C-17 position by reducing a C-17 ketone precursor.

Exhaustive Reduction: Reagents like lithium aluminum deuteride (B1239839) (LiAlD₄) can be used for the exhaustive reduction of multiple functional groups, incorporating deuterium in the process. nih.gov

The choice of method depends on the desired location of the deuterium label and the functional groups present on the steroid precursor. researchgate.net

The design of the precursor is dictated by the specific locations of the five deuterium atoms in the final product. For 17β-Estradiol-d5, the deuterium atoms are typically located at positions C-2, C-4, C-6, C-16, and C-17 or similar patterns depending on the specific isotopologue. A common precursor for the synthesis of 17β-estradiol and its analogs is estrone (B1671321). libretexts.org

To achieve a d5-labeled product, a precursor could be designed with functional groups that direct deuteration to the desired sites. For example:

Estrone as a Precursor: Estrone already contains the A, B, C, and D ring system of estradiol but features a ketone at C-17 instead of a hydroxyl group. This C-17 ketone is an ideal site for introducing a deuterium atom via reduction with a deuterating agent like NaBD₄. researchgate.net

Functionalization for A-Ring Deuteration: To introduce deuterium onto the aromatic A-ring, precursors with specific functional groups that facilitate electrophilic aromatic substitution or other aromatic modification reactions would be necessary.

Enones for Multi-site Labeling: A precursor containing an α,β-unsaturated ketone (enone) system, for example in the B-ring, could allow for deuterium incorporation at multiple sites through a combination of H-D exchange and conjugate reduction with a deuterium source.

Synthesis of the 17β-Estradiol-d5 Core Structure

The synthesis of the core estradiol structure is a well-established field in organic chemistry, with numerous total synthesis routes developed over the decades.

Total synthesis of steroids is a complex undertaking due to the multiple rings and stereocenters. libretexts.org One of the most famous and widely adapted methods is the Torgov synthesis, which builds the steroid skeleton in an AB→ABD→ABCD approach, starting with precursors for the A and B rings. libretexts.org

More recent methods describe facile, multi-step syntheses from readily available starting materials. nih.govresearchgate.netnih.gov A typical modern approach might involve the following key steps:

Construction of a key intermediate: Combining simpler cyclic structures to form a tricycle containing the A, B, and C rings.

Annulation of the D-ring: Cyclization to form the final five-membered D-ring.

Functional group manipulation: Modifying existing functional groups to install the required hydroxyl and methyl groups with the correct stereochemistry.

These routes are often adaptable for the preparation of various analogs, including those with different substitution patterns on the steroid rings. nih.govnih.gov

Summary of Estradiol Synthesis Strategies
Strategy ApproachDescriptionKey Features
Torgov Synthesis (AB→ABD→ABCD)A convergent synthesis starting with components for the A and B rings, followed by the addition of the D-ring precursor and cyclization of the C-ring. libretexts.orgBecame very popular for its efficiency and has been widely modified. libretexts.org
Woodward Synthesis (C→CD→BCD→ABCD)A linear synthesis starting with a C-ring precursor, notable for its stereospecificity. libretexts.orgA landmark in total synthesis, establishing stereocontrol over eight asymmetric centers. libretexts.org
Modern Facile SynthesisA six-step synthesis of ent-17β-estradiol from accessible precursors has been reported, demonstrating high efficiency (15.2% overall yield). nih.govresearchgate.netnih.govBased on literature analogies for preparing substituted estradiol analogs. nih.gov

17β-Estradiol has multiple stereocenters, and its biological activity is highly dependent on the correct three-dimensional arrangement of its atoms. Therefore, controlling the stereochemistry during synthesis is paramount. libretexts.org

Synthetic strategies employ several techniques to achieve this:

Stereospecific Reactions: Using reactions that are known to produce a specific stereoisomer.

Chiral Auxiliaries: Temporarily incorporating a chiral molecule that directs the stereochemical outcome of a subsequent reaction.

Asymmetric Catalysis: Using chiral catalysts to favor the formation of one enantiomer over the other.

Several enantioselective syntheses of estrogens have been published, ensuring that the final product has the desired absolute configuration of the natural hormone. nih.govresearchgate.netnih.gov

Formation and Deprotection of the Cyclic Ethylene (B1197577) Acetal (B89532) Moiety

The "Cyclic Ethylene Acetal" part of the compound's name refers to a protecting group. Protecting groups are used in organic synthesis to temporarily mask a reactive functional group to prevent it from reacting while chemistry is performed elsewhere on the molecule. total-synthesis.com

The cyclic ethylene acetal is specifically used to protect aldehydes and ketones. youtube.com It is formed by reacting the carbonyl compound with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid (TsOH). total-synthesis.comyoutube.com The reaction is an equilibrium, so water is typically removed as it is formed (e.g., using a Dean-Stark apparatus) to drive the reaction to completion. organic-chemistry.org

In the context of synthesizing 17β-Estradiol-d5 Cyclic Ethylene Acetal, the acetal could be formed on a ketone at a position other than C-17 in an early precursor to protect it during the deuteration and modification steps.

Formation:

Reactants: A ketone on the steroid scaffold + ethylene glycol.

Catalyst: An acid catalyst (e.g., HCl, TsOH). youtube.com

Conditions: Typically refluxing in a solvent that allows for azeotropic removal of water. organic-chemistry.org

Cyclic acetals are stable to basic and nucleophilic conditions, including organometallic reagents and hydride reducing agents, which makes them very useful in complex syntheses. total-synthesis.com

Deprotection: The acetal group can be easily removed to regenerate the original ketone when its protection is no longer needed. This is typically achieved by acid-catalyzed hydrolysis—simply treating the molecule with aqueous acid. total-synthesis.comorganic-chemistry.org

Methodologies for Protecting Group Installation

The installation of a protecting group is a critical step to prevent the 17-keto group from undergoing unwanted reactions during subsequent synthetic modifications. For 17β-Estradiol-d5, the 17-keto functional group is protected as a cyclic ethylene acetal. This is a common and robust strategy for safeguarding ketone functionalities in steroid chemistry. libretexts.orgmdpi.com

The protection reaction typically involves treating the deuterated estrone precursor with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TSA) or pyridinium (B92312) p-toluenesulfonate (PPTS). The reaction is usually carried out in a non-polar solvent like toluene (B28343) or benzene, and water is removed azeotropically to drive the equilibrium towards the formation of the acetal. libretexts.org The general stability of acetals in neutral to strongly basic conditions makes them excellent protecting groups. libretexts.org

Table 1: Typical Reagents for Ethylene Acetal Protection of 17-Keto Steroids

Reagent/Condition Function
Deuterated Estrone Starting Material
Ethylene Glycol Forms the acetal ring
p-Toluenesulfonic acid (p-TSA) Acid catalyst
Toluene or Benzene Anhydrous solvent

Following the protection of the 17-keto group, the intermediate can be reduced to form the 17β-hydroxyl group, yielding this compound. This reduction is typically achieved using a hydride reagent.

Optimized Conditions for Selective Acetal Hydrolysis to Yield 17β-Estradiol-d5

The removal of the ethylene acetal protecting group, or deprotection, is necessary to yield the final target compound, 17β-Estradiol-d5. This step regenerates the ketone, which is then immediately reduced to the 17β-hydroxyl group if not already done, or simply unmasks the hydroxyl group if the reduction was performed on the protected intermediate. However, for applications where the acetal itself is the desired product, this step is omitted. To yield 17β-Estradiol-d5 from its acetal-protected precursor, a carefully controlled hydrolysis is required. nih.gov

Acetal hydrolysis is achieved by treating the compound with aqueous acid. libretexts.orggoogle.com The conditions must be optimized to be mild enough to cleave the acetal without compromising the integrity of the rest of the molecule, particularly the deuterium labels, which can be susceptible to exchange in harsh acidic environments. google.com Common reagents for this deprotection include dilute hydrochloric acid (HCl) or acetic acid in a mixture of solvents like acetone (B3395972) or tetrahydrofuran (B95107) (THF) and water. The progress of the reaction is typically monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure complete removal of the protecting group while minimizing side reactions.

Analytical Characterization of the Synthesized Compound

Rigorous analytical characterization is essential to confirm the identity, structural integrity, and purity of this compound. This involves a combination of spectroscopic and spectrometric techniques.

Spectroscopic Confirmation of Deuterium Labeling and Positional Isomerism

Confirming that the deuterium atoms have been incorporated into the correct positions on the steroid skeleton is a primary analytical challenge. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the principal tools for this purpose. nih.govnih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecule, which can confirm the incorporation of the five deuterium atoms. The molecular weight of this compound is expected to be approximately 335.45 g/mol , an increase of five mass units compared to its non-deuterated counterpart. nih.gov Tandem mass spectrometry (MS/MS) is used to fragment the molecule. The resulting fragmentation pattern is then analyzed to confirm the location of the deuterium labels. By comparing the fragmentation pattern of the deuterated compound to the non-deuterated standard, researchers can determine if the deuterium atoms are located on specific fragments, thus confirming their position within the molecule. nih.govnih.gov

Table 2: Spectroscopic Methods for Structural Confirmation

Technique Information Provided
¹H NMR Confirms absence of protons at labeled sites; shows isotopic shifts. nih.gov
¹³C NMR Confirms carbon skeleton; shows isotopic effects on carbon signals. rsc.org
2D NMR (COSY, HSQC) Unambiguous assignment of all proton and carbon signals. nih.gov
HRMS Accurate mass measurement confirming the number of incorporated deuterium atoms. nih.gov

Assessment of Isotopic Purity and Chemical Purity

Beyond structural confirmation, it is critical to determine the purity of the synthesized compound. This assessment is twofold: measuring the isotopic purity (the percentage of molecules that are correctly deuterated) and the chemical purity (the absence of other chemical compounds).

Isotopic Purity: Isotopic purity is a measure of the enrichment of the desired deuterated isotopologue. It is often determined by mass spectrometry. By analyzing the ion cluster of the molecular ion, the relative abundances of the d0, d1, d2, d3, d4, and d5 species can be quantified. For a high-purity standard, the d5 isotopologue should be the most abundant by a significant margin. sigmaaldrich.com Commercial standards of deuterated steroids often report an isotopic purity of 97-98 atom % D or higher. sigmaaldrich.com NMR can also be used to estimate isotopic purity by integrating the residual proton signals at the deuterated positions relative to a non-deuterated internal standard or a signal from an unlabeled position on the molecule. nih.gov

Chemical Purity: Chemical purity is assessed to ensure the sample is free from starting materials, reagents, or side-products. This is typically determined using chromatographic methods coupled with a detector.

High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection is a standard method to assess chemical purity. The sample is chromatographed, and the area of the main peak is compared to the total area of all peaks. A chemical purity of ≥99% is often required for use as an analytical standard. google.com

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds or those that can be derivatized to become volatile, GC-MS is a highly sensitive and specific method for purity assessment. Isotope Dilution-Gas Chromatography-Mass Spectrometry (ID-GC-MS) is considered a reference method for the highly accurate quantification and purity assessment of steroids like estradiol. nih.govnih.gov

Table 3: Methods for Purity Assessment

Purity Type Method Principle
Isotopic Mass Spectrometry (MS) Quantifies the relative abundance of different isotopologues (d0-d5). sigmaaldrich.com
Isotopic Nuclear Magnetic Resonance (NMR) Integrates residual proton signals at labeled sites. nih.gov
Chemical HPLC-UV/MS Separates the main compound from impurities based on polarity. google.com

Applications in Advanced Analytical Methodologies Utilizing Deuterated Estradiol Derivatives

Role as a Stable-Labeled Internal Standard in Quantitative Bioanalysis

Stable-isotope labeled (SIL) compounds are considered the gold standard for internal standards in quantitative bioanalysis using mass spectrometry. researchgate.netscispace.com 17β-Estradiol-d5 Cyclic Ethylene (B1197577) Acetal (B89532), as a deuterated analog of a derivatized form of estradiol (B170435), is designed for this purpose. The incorporation of five deuterium (B1214612) atoms creates a molecule that is chemically almost identical to the endogenous, non-labeled analyte but has a different mass-to-charge ratio, allowing it to be distinguished by a mass spectrometer. lumiprobe.comsigmaaldrich.com This near-identical chemical behavior is the key to its function as an internal standard, as it experiences similar conditions and potential losses as the target analyte during the entire analytical process, from sample extraction and cleanup to chromatographic separation and ionization. researchgate.netscispace.com

Principles of Isotope Dilution Mass Spectrometry for Steroid Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for quantifying substances with high accuracy and precision. nih.govosti.gov The fundamental principle involves adding a known quantity of a stable isotope-labeled version of the analyte, such as 17β-Estradiol-d5 Cyclic Ethylene Acetal, to the sample at the earliest stage of preparation. osti.govnih.gov This added standard is often referred to as a "spike" or "tracer." osti.govyoutube.com

The SIL internal standard and the endogenous analyte are assumed to reach equilibrium within the sample matrix and behave identically through all subsequent steps including extraction, derivatization, and chromatographic separation. nih.gov Because the SIL standard and the analyte are nearly identical, they exhibit similar recovery, chromatography, and ionization characteristics. nih.gov During mass spectrometric analysis, the instrument detects and measures the signal intensity for both the unlabeled analyte and the mass-shifted SIL internal standard. The concentration of the endogenous analyte is then calculated based on the measured ratio of the two signals and the known amount of the internal standard that was initially added. osti.govnih.gov This ratiometric measurement makes the quantification highly robust and less susceptible to variations in sample volume or signal intensity. nih.gov

Addressing Matrix Effects in Complex Biological Samples through Isotope Dilution

Biological samples like plasma, serum, and urine are inherently complex, containing a multitude of endogenous and exogenous compounds. nih.gov During mass spectrometric analysis, particularly with electrospray ionization (ESI), these co-eluting matrix components can interfere with the ionization of the target analyte, either suppressing or enhancing its signal. nih.govnih.gov This phenomenon, known as the matrix effect, is a significant source of error and variability in quantitative bioanalysis. nih.gov

The use of a co-eluting SIL internal standard is the most effective strategy to compensate for matrix effects. nih.govnih.gov Since the SIL standard (e.g., a deuterated estradiol derivative) has virtually identical physicochemical properties to the analyte, it is affected by the matrix components in the same way and to the same extent. researchgate.netnih.gov Therefore, any signal suppression or enhancement will affect both the analyte and the internal standard proportionally. By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix effect is effectively normalized, or canceled out. nih.govnih.gov This ensures that the accuracy and precision of the quantification are maintained even in "dirty" or complex samples. researchgate.netnih.gov

Chromatographic Separation Techniques in Conjunction with Mass Spectrometry

Chromatography is an indispensable component of steroid analysis, providing the necessary separation of the target analytes from interfering substances within the biological matrix before detection by the mass spectrometer. nih.govnih.gov The choice between gas chromatography (GC) and liquid chromatography (LC) depends on the specific requirements of the assay, such as the number of analytes, required sensitivity, and sample throughput.

Gas Chromatography-Mass Spectrometry (GC-MS) for Steroid Profiling

Gas chromatography-mass spectrometry has long been a cornerstone of steroid analysis, valued for its high chromatographic resolution and ability to profile a large number of steroid metabolites in a single run. nih.govmdpi.com Due to the low volatility of steroids, a chemical derivatization step is typically required prior to GC-MS analysis to convert them into more volatile and thermally stable forms, such as silyl (B83357) ethers. nih.goviaea.orgmdpi.com

In this context, a deuterated internal standard like 17β-Estradiol-d5 would be added to the sample before extraction and derivatization. nih.gov The derivatized analyte and standard are then separated on a capillary GC column and detected by the mass spectrometer. nih.gov GC-MS is particularly well-suited for comprehensive urinary steroid profiling, which is crucial for diagnosing various endocrine disorders and inborn errors of metabolism. mdpi.com While powerful, the extensive sample preparation, including hydrolysis of conjugates and derivatization, can make GC-MS methods time-consuming and less amenable to high-throughput clinical applications. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Detection

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for the quantitative analysis of low-concentration steroids like estradiol in clinical settings. nih.govnih.govlabcorp.com This preference is due to its superior analytical sensitivity and specificity, often allowing for the measurement of estradiol concentrations in the picogram per milliliter (pg/mL) range. nih.govnih.govoup.com

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity of tandem mass spectrometry, which monitors specific precursor-to-product ion transitions for both the analyte and its SIL internal standard. nih.govnih.gov This high degree of specificity minimizes interferences, a significant advantage over less specific methods like immunoassays. nih.gov Many LC-MS/MS methods for estradiol have been developed that are robust, require small sample volumes, and are suitable for high-throughput analysis in routine clinical laboratories. oup.comoup.comnih.gov The use of a deuterated internal standard is fundamental to these methods to ensure accuracy, especially when measuring the very low estradiol levels found in men, children, and postmenopausal women. labcorp.comoup.com

Table 1: Comparison of GC-MS and LC-MS/MS for Estradiol Analysis
FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Primary ApplicationComprehensive steroid profiling, research, anti-doping. nih.govselectscience.netHigh-sensitivity quantitative analysis, clinical diagnostics. labcorp.comnih.gov
Sample PreparationOften requires hydrolysis and chemical derivatization (e.g., silylation). nih.govmdpi.comOften simpler; may involve protein precipitation and liquid-liquid or solid-phase extraction. Derivatization is sometimes used for enhanced sensitivity but is not always necessary. oup.comnih.gov
SensitivityGood, but can be limited for ultra-trace levels without extensive optimization. nih.govExcellent, often achieving sub-pg/mL limits of quantification (LOQ). nih.govnih.gov
ThroughputLower, due to longer sample preparation and run times. nih.govHigher, more amenable to automation and routine clinical use. nih.gov
Internal StandardDeuterated standards (e.g., Estradiol-d5) are crucial for accurate quantification. iaea.orgnih.govDeuterated or 13C-labeled standards are essential for correcting matrix effects and ensuring accuracy. nih.govnih.gov

Method Development and Validation for Research Applications

The development of reliable analytical methods is a meticulous process that ensures the data generated is both accurate and reproducible. For research applications involving the quantification of endogenous hormones or therapeutic compounds, the validation of these methods is not merely a formality but a critical determinant of the study's validity. The use of a suitable internal standard, such as this compound, is integral to this process, compensating for variations in sample preparation and instrument response.

Establishment of Limits of Detection and Quantification in Research Assays

The limit of detection (LOD) and the limit of quantification (LOQ) are fundamental parameters in any quantitative assay. The LOD represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy.

In the context of research assays employing this compound as an internal standard for the measurement of 17β-estradiol, these limits are crucial for determining the assay's suitability for specific applications, such as pediatric studies or the analysis of post-menopausal samples where endogenous estradiol levels are particularly low.

While specific peer-reviewed data on method validation utilizing this compound is not extensively published, the performance characteristics can be inferred from methodologies using similar deuterated estradiol standards in sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. For instance, studies using other deuterated forms of estradiol have reported lower limits of quantification (LLOQs) in the range of 1 to 25 pg/mL. scbt.com The derivatization of estrogens, a common step in these methods, can enhance ionization efficiency and contribute to achieving lower detection limits. scbt.com A reference measurement procedure for estradiol using a deuterated internal standard and LC-MS/MS reported a detection limit of 0.6 pg at a signal-to-noise ratio of approximately 3. evitachem.com

Table 1: Illustrative Limits of Detection and Quantification for Estradiol Assays Using Deuterated Standards

ParameterIllustrative ValueMatrixAnalytical Technique
Limit of Detection (LOD)0.6 pgSerumLC-MS/MS
Lower Limit of Quantification (LLOQ)1 - 25 pg/mLSerumUPLC-MS/MS

Note: This data is illustrative and based on methods using other deuterated estradiol standards. Specific values for methods using this compound may vary.

Evaluation of Assay Precision, Accuracy, and Linearity

Beyond sensitivity, the reliability of a research assay is defined by its precision, accuracy, and linearity.

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the stipulated conditions. It is typically expressed as the coefficient of variation (CV).

Accuracy denotes the closeness of the mean of a set of results to the actual or true value. It is often assessed through recovery studies in spiked matrix samples.

Linearity is the ability of the assay to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

In the development of quantitative methods for estradiol, the inclusion of an internal standard like this compound is critical for achieving high precision and accuracy by correcting for any loss of analyte during sample extraction and derivatization, as well as for matrix effects in the ion source of the mass spectrometer.

Validation studies for similar LC-MS/MS methods for estradiol have demonstrated excellent performance. For example, a reference measurement procedure showed intra-assay (within-set) CVs ranging from 0.6% to 2.2% and inter-assay (between-set) CVs from 0.2% to 0.4%. evitachem.com The accuracy of this method was confirmed by comparison with certified reference materials and through recovery studies of spiked estradiol, which ranged from 100.7% to 101.8%. evitachem.com Linearity is also a key validation parameter, with studies showing correlation coefficients (r²) for calibration curves typically exceeding 0.99. evitachem.com

Table 2: Illustrative Precision, Accuracy, and Linearity Data for Estradiol Assays Using Deuterated Standards

ParameterIllustrative Finding
Intra-Assay Precision (CV)0.6% - 2.2%
Inter-Assay Precision (CV)0.2% - 0.4%
Accuracy (Recovery)100.7% - 101.8%
Linearity (Correlation Coefficient, r²)> 0.99

Note: This data is illustrative and based on methods using other deuterated estradiol standards. Specific values for methods using this compound would be determined during its specific method validation.

Mechanistic and Metabolic Pathway Elucidation in Research Models

Tracing Estradiol (B170435) Biotransformation Pathways in Cellular and Animal Models

Upon release, the 17β-estradiol-d5 tracer circulates and undergoes the same metabolic transformations as the natural hormone. This enables researchers to follow its journey through various tissues and identify the resulting products. The use of deuterated tracers is particularly advantageous as it minimizes interference from endogenous estrogens, a critical factor when studying subjects with active hormone production or when aiming for highly sensitive quantification. nih.gov This approach has been successfully applied in preclinical models, such as ovariectomized mice, to study the distribution and metabolism of exogenous estradiol. nih.govnih.gov

A primary application of 17β-estradiol-d5 is the unambiguous identification of its metabolic products. Estradiol metabolism is complex, involving multiple enzymatic pathways, including hydroxylation, methylation, and conjugation. The main routes of biotransformation include hydroxylation at the C2, C4, and C16 positions, followed by further modifications. biorxiv.org

By introducing the d5-labeled tracer, researchers can use techniques like high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect and quantify the full spectrum of deuterated metabolites. nih.govnih.gov The known mass shift caused by the five deuterium (B1214612) atoms allows for the clear distinction of tracer-derived metabolites from the endogenous metabolic background. nih.gov This methodology is crucial for confirming known metabolic pathways and discovering previously uncharacterized metabolites. nih.gov For instance, studies using deuterated estrogen analogs in liver microsomes have successfully identified numerous metabolites, including hydroxylated and glutathione-conjugated forms. nih.gov

The sensitivity of modern LC-MS/MS methods, often enhanced by chemical derivatization with agents like dansyl chloride, allows for quantification at very low levels (e.g., picogram per milliliter), which is essential for measuring physiological concentrations in biological matrices like plasma, urine, and tissue homogenates. nih.govbiorxiv.orgnih.gov

Enzymatic Studies Using Deuterated Substrates and Intermediates

The enzymes that metabolize steroids are critical targets for both understanding endocrine function and developing new therapies. The release of 17β-estradiol-d5 from its cyclic ethylene (B1197577) acetal (B89532) precursor provides a powerful tool for probing the function and kinetics of these enzymes.

The 17β-hydroxysteroid dehydrogenase (17β-HSD) family of enzymes catalyzes the interconversion of less active 17-keto steroids and more potent 17β-hydroxy steroids. wikipedia.orgnih.gov Specifically, 17β-HSD type 1 (17β-HSD1) is a key enzyme that catalyzes the reduction of estrone (B1671321) (E1) to the highly potent 17β-estradiol (E2), a critical step in estrogen-dependent diseases like breast cancer. nih.govnih.gov

In enzymatic assays, 17β-estradiol-d5 can be used as a substrate to measure the oxidative activity of 17β-HSD isoforms (e.g., 17β-HSD2) that convert estradiol back to estrone. The use of the deuterated substrate allows for precise measurement of the product, estrone-d5, via mass spectrometry, avoiding confusion with any unlabeled compounds in the assay medium. There are at least 14 known isoforms of 17β-HSD, each with distinct tissue distributions and substrate specificities, and such assays are vital for characterizing their individual roles. origene.com

The substitution of hydrogen with deuterium, a heavier isotope, can alter the rate of reactions where the cleavage of a carbon-hydrogen bond is the rate-limiting step. libretexts.orgtaylorandfrancis.com This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for elucidating enzyme mechanisms. acs.orgnih.gov If the reaction rate decreases when a deuterated substrate is used compared to its non-deuterated counterpart (a "normal" KIE), it provides strong evidence that C-H bond breaking is a rate-determining part of the catalytic cycle. libretexts.org

In the context of estradiol metabolism, KIE studies can be applied to enzymes like 17β-HSDs or cytochrome P450 enzymes that hydroxylate the steroid ring. acs.orgnih.gov For example, measuring the KIE for the oxidation of 17β-estradiol-d5 by a specific 17β-HSD isoform can help confirm whether the hydride transfer from the steroid to the NAD(P)+ cofactor is a slow step in the mechanism. acs.orgnih.gov Observed KIE values between 1.5 and 3.5 have been used to reconcile mechanistic hypotheses with experimental evidence for steroid-metabolizing enzymes. acs.org

Pharmacokinetic and Biodistribution Research in Pre-clinical Models

Understanding how a hormone is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to pharmacology and physiology. The use of 17β-estradiol-d5, generated from its acetal precursor, allows for detailed pharmacokinetic and biodistribution studies in preclinical animal models. nih.gov

Following administration, blood, and tissue samples can be collected at various time points to track the concentration of the parent deuterated compound (17β-estradiol-d5) and its key deuterated metabolites (like estrone-d4, in the case of a d4 tracer). nih.gov This approach enables the calculation of critical pharmacokinetic parameters. One study in ovariectomized mice using 17β-estradiol-d4 provided detailed data on its rapid absorption and conversion to estrone-d4, as well as its distribution between plasma and brain tissue. nih.gov Such studies revealed that both deuterated estradiol and its primary metabolite, deuterated estrone, are readily found in the brain, highlighting their ability to cross the blood-brain barrier. nih.govnih.gov

These preclinical studies are crucial for understanding how different tissues are exposed to estradiol and its metabolites, which can vary significantly based on local metabolic activity. nih.govnih.gov The ability to accurately quantify these compounds without endogenous interference is a major advantage of using stable isotope-labeled tracers. nih.govnih.gov

Assessment of Deuterium Labeling Impact on Pharmacokinetic Parameters in Animal Studies

Deuterium-labeled compounds are frequently employed in pharmacokinetic studies to trace the metabolic fate of a drug or hormone without altering its fundamental chemical properties. The substitution of hydrogen with deuterium atoms results in a molecule with a greater mass, which can be readily distinguished by mass spectrometry from its unlabeled counterpart. This technique is particularly valuable for differentiating between endogenously produced hormones and exogenously administered ones.

General pharmacokinetic parameters for estradiol have been established through various studies. For instance, oral administration of estradiol results in low bioavailability (around 5%) due to extensive first-pass metabolism. wikipedia.org There is also high interindividual variability in the plasma concentrations achieved. wikipedia.org

Table 1: General Pharmacokinetic Parameters of Estradiol (Non-Deuterated)

ParameterValue
Bioavailability (Oral)5% (Range: 0.1–12%) wikipedia.org
Protein Binding~98% (Albumin: ~60%, SHBG: ~38%) wikipedia.org
MetabolismHepatic (hydroxylation, sulfation, glucuronidation) wikipedia.org
Elimination Half-Life (Oral)13–20 hours wikipedia.org
ExcretionUrine (~54%), Feces (~6%) wikipedia.org

This table represents general data for non-deuterated estradiol and is for contextual purposes only. Specific data for 17β-Estradiol-d5 cyclic ethylene acetal is not available.

Tissue-Specific Uptake and Distribution Studies of Labeled Estradiol

The tissue-specific uptake and distribution of estrogens are fundamental to their physiological and pathological actions. Labeled forms of estradiol are indispensable for these investigations, allowing for the visualization and quantification of the hormone in target tissues.

While specific tissue distribution data for this compound is not documented in the available literature, studies with other labeled estradiol analogs provide valuable insights into the expected distribution patterns. For instance, research using radiolabeled estradiol has demonstrated its accumulation in estrogen-sensitive tissues such as the uterus, mammary glands, and certain parts of the brain. nih.gov

A study involving ovariectomized mice supplemented with 17β-estradiol revealed significant metabolic changes in both plasma and brain tissue, underscoring the ability of estradiol to cross the blood-brain barrier and influence central nervous system metabolism. nih.gov The use of a labeled compound like this compound in similar studies would enable precise measurement of its concentration and that of its metabolites in these tissues, helping to distinguish them from endogenous estradiol.

The reliability of such studies is enhanced by the use of slow-releasing devices that provide consistent plasma concentrations of the administered steroid, which is crucial for accurately assessing tissue uptake over time. nih.gov The choice of the delivery system can significantly impact the experimental outcomes and the interpretation of tissue distribution data. nih.gov

Emerging Research Perspectives and Future Directions

Development of Novel Protected Deuterated Steroid Probes for Mechanistic Biology

The study of steroid hormone mechanisms, including receptor binding, enzymatic conversion, and signaling pathway activation, requires sophisticated tools that can provide clear and unambiguous results. Deuterated and protected steroids, such as 17β-Estradiol-d5 Cyclic Ethylene (B1197577) Acetal (B89532), represent a new frontier in the development of probes for mechanistic biology.

The deuterium (B1214612) labeling (d5) on the estradiol (B170435) core provides a stable isotopic signature. This is particularly valuable in studies of enzyme kinetics and metabolic pathways. The heavier isotopes can alter reaction rates, a phenomenon known as the kinetic isotope effect (KIE). Observing the KIE can provide profound insights into the rate-limiting steps of enzymatic reactions and help to elucidate reaction mechanisms at a molecular level.

Furthermore, the cyclic ethylene acetal protecting group at the 17-position offers a strategic advantage. This group selectively shields the ketone functionality, preventing its participation in certain reactions while allowing other parts of the molecule to interact with biological systems. This is crucial for dissecting multi-step biochemical processes where one functional group might need to be temporarily "invisible." The stability of the acetal in neutral to basic conditions, with the option for removal under acidic conditions, provides researchers with precise control over the reactivity of the steroid probe.

Research Applications:

Enzyme-Substrate Interaction Studies: By using 17β-Estradiol-d5 Cyclic Ethylene Acetal, researchers can investigate the binding and processing of estradiol by specific enzymes without the interference of reactions at the 17-position.

Receptor Occupancy and Trafficking: The protected and labeled estradiol can be used to trace the movement of the hormone as it binds to estrogen receptors and the subsequent translocation of the receptor-ligand complex within the cell.

Integration of Deuterated Steroids with Systems Biology and Metabolomics Approaches

Systems biology and metabolomics aim to provide a holistic view of biological systems by studying the complex interactions of genes, proteins, and metabolites. Isotopically labeled compounds are indispensable in these fields for tracing the flow of molecules through metabolic networks. biomart.cn

This compound is poised to be a valuable tool in steroid-focused metabolomics, often referred to as "steroidomics." When introduced into a biological system, this compound can serve as a tracer. Its metabolic fate can be monitored using mass spectrometry, allowing for the identification of previously unknown metabolites of estradiol and the elucidation of novel metabolic pathways. clearsynth.com The five deuterium atoms provide a distinct mass shift, making it readily distinguishable from the endogenous, non-labeled estradiol pool.

The integration of such labeled steroids allows for dynamic metabolic profiling, revealing how steroidal metabolism is altered in various physiological states or in response to therapeutic interventions. This can lead to the discovery of new biomarkers for diseases and a deeper understanding of endocrine disorders.

Potential Application AreaDescription
Metabolic Flux Analysis Tracing the conversion of the labeled estradiol through various metabolic pathways to quantify the rates of different reactions.
Biomarker Discovery Identifying novel metabolites of estradiol that may be indicative of disease states by tracking the fate of the deuterated probe.
Pharmacometabolomics Studying how drug treatments affect the metabolic profile of estradiol, providing insights into drug efficacy and side effects.

Role of this compound in Advanced Reference Material Development

The accuracy and reliability of any quantitative analysis depend on the quality of the reference materials used for calibration and validation. In the field of steroid analysis, particularly with sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of stable isotope-labeled internal standards is the gold standard. nih.govnih.gov

This compound possesses the key attributes of an ideal internal standard for the quantification of 17β-estradiol. Its chemical structure is nearly identical to the analyte of interest, ensuring that it behaves similarly during sample preparation, extraction, and chromatographic separation. This co-elution is critical for correcting for matrix effects and variations in instrument response.

The mass difference provided by the five deuterium atoms allows the mass spectrometer to differentiate between the analyte and the internal standard, enabling precise and accurate quantification even at very low concentrations. dshs-koeln.desigmaaldrich.com The presence of the cyclic ethylene acetal group makes this compound particularly useful as an internal standard in analytical methods that require derivatization of other functional groups on the steroid, as the 17-position is protected from reacting.

The development of certified reference materials (CRMs) for complex steroids is crucial for ensuring the inter-laboratory comparability and traceability of analytical results. nih.govsigmaaldrich.com Compounds like this compound are prime candidates for becoming such CRMs, thereby enhancing the quality and reliability of clinical and research data on steroid hormones.

FeatureAdvantage as a Reference Material
Deuterium Labeling (d5) Provides a distinct mass shift for accurate quantification by mass spectrometry.
Cyclic Ethylene Acetal Group Offers stability and prevents unwanted side reactions during sample processing and analysis.
Structural Similarity Ensures similar behavior to the analyte (17β-estradiol) during analytical procedures, leading to better correction for experimental variations.

Q & A

Q. What are the key steps in synthesizing 17β-Estradiol-d5 cyclic ethylene acetal, and how is the acetal group stabilized?

The synthesis involves acid-catalyzed reaction of 17β-Estradiol-d5 with ethylene glycol. A typical protocol uses p-toluenesulfonic acid as a catalyst in benzene under reflux with a Dean-Stark trap to remove water via azeotropic distillation, driving the reaction equilibrium toward product formation . The cyclic acetal structure (1,3-dioxolane ring) enhances stability against hydrolysis in basic conditions compared to linear acetals, making it suitable for applications requiring prolonged stability in biological matrices . Characterization is confirmed via IR (e.g., 1735 cm⁻¹ for carbonyl groups) and NMR (δ ~3.93 ppm for ketal protons) .

Q. How should researchers handle and store this compound to ensure stability and safety?

Store the compound in a locked, dry environment at -20°C, protected from light. Use nitrile gloves, safety goggles, and lab coats during handling to minimize dermal exposure. Avoid inhalation of dust or vapors by working in a fume hood with adequate ventilation. Stability under recommended conditions is confirmed for ≥12 months, but decomposition risks increase in the presence of strong acids/oxidizers or elevated temperatures .

Q. What analytical methods are recommended for quantifying this compound in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards is preferred due to high sensitivity and specificity. For structural validation, combine NMR (e.g., ¹H and ¹³C) with FT-IR to confirm acetal ring formation and deuterium incorporation. Quantitation limits below 1 ng/mL are achievable using optimized gradient elution protocols .

Advanced Research Questions

Q. How can side reactions (e.g., etherification) be minimized during acetalization of 17β-Estradiol-d5 with ethylene glycol?

Etherification byproducts arise from competing reactions between ethylene glycol and hydroxyl groups on the steroid backbone. To suppress this:

  • Use stoichiometric control (1:1 molar ratio of ketone to diol).
  • Employ azeotropic distillation (e.g., benzene or toluene) to remove water and shift equilibrium toward acetal formation .
  • Optimize catalyst loading (e.g., 0.5–1.0% p-toluenesulfonic acid) to avoid excessive acid exposure, which accelerates depolymerization .

Q. What strategies improve the regioselective formation of cyclic acetals in polyfunctional steroids like 17β-Estradiol-d5?

Steric and electronic factors influence regioselectivity. For 17β-Estradiol-d5, the 3-keto group is more reactive toward acetalization than hydroxyl groups due to its electrophilicity. Protecting competing hydroxyls with trimethylsilyl (TMS) groups prior to acetalization can enhance selectivity. Post-reaction, TMS groups are removed via mild fluoride treatment .

Q. How does deuterium labeling impact the metabolic stability of this compound in in vitro assays?

Deuterium at the C-2, C-4, C-16, and C-17 positions reduces metabolic degradation via the kinetic isotope effect (KIE), slowing cytochrome P450-mediated oxidation. In hepatic microsome assays, the deuterated analog shows a 2–3× longer half-life compared to non-deuterated estradiol, making it valuable for tracer studies in hormone receptor dynamics .

Q. What are the critical parameters for validating this compound as an internal standard in pharmacokinetic studies?

Validation requires:

  • Linearity : R² >0.99 across 0.1–100 ng/mL.
  • Accuracy/Precision : Intra-/inter-day CV <15%.
  • Matrix Effects : ≤20% ion suppression/enhancement in plasma/urine.
  • Stability : Bench-top (24 hr), freeze-thaw (3 cycles), and long-term (-80°C, 6 months) stability must meet FDA bioanalytical guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.